Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride

Solubility Formulation In Vitro Assays

Aqueous-insoluble free bases compromise assay reproducibility. This hydrochloride salt (CAS 1185316-61-3) eliminates solubility artifacts in biological assays. • Freely soluble in water, ensuring target concentrations for dose-response studies. • High predicted activity: signal transduction inhibitor (Pa 0.718), kinase inhibitor (Pa 0.620). • Validated storage: DMSO solutions stable for 3 months at -20°C, minimizing screening waste.

Molecular Formula C9H13ClN2OS
Molecular Weight 232.73 g/mol
CAS No. 1185316-61-3
Cat. No. B1501323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl(thiophen-3-yl)methanone hydrochloride
CAS1185316-61-3
Molecular FormulaC9H13ClN2OS
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CSC=C2.Cl
InChIInChI=1S/C9H12N2OS.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H
InChIKeyKHNUGOQLFYSKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride Overview


Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (CAS 1185316-61-3) is a heterocyclic compound featuring a piperazine ring connected to a thiophene ring via a carbonyl linkage [1]. The hydrochloride salt form provides enhanced aqueous solubility (freely soluble in water) compared to the free base [2]. Computational prediction suggests potential activity as a signal transduction pathways inhibitor (Pa 0.718) and protein kinase inhibitor (Pa 0.620) [3].

1
Hydrochloride salt supports aqueous assay preparation and reproducible stock solutions
2
Unsubstituted piperazine-thiophene scaffold for signal transduction and kinase pathway studies
3
Computationally predicted kinase inhibitor profile (Pa 0.718) suitable for target identification workflows

Procurement Risks of Piperazin-1-yl(thiophen-3-yl)methanone Analogs


Substitution with structurally similar compounds in the piperazine-thiophene methanone class is scientifically unsound without explicit validation. The specific unsubstituted piperazine core of this compound yields a unique predicted activity profile, including high probability for signal transduction pathway inhibition (Pa 0.718) [1]. Introducing substituents, even commonly used ones like a 4-fluorophenethyl group on the piperazine nitrogen or a bromo group on the thiophene ring, can drastically alter lipophilicity and receptor binding affinity, potentially leading to off-target effects or loss of desired activity . Furthermore, the hydrochloride salt form provides specific solubility and stability advantages over the free base or other salts, which are critical for reproducible in vitro assays [2].

Salt form Hydrochloride ensures aqueous solubility; free base or other salts may shift dissolution profile and assay reproducibility.
Substituents Common substituents (e.g., 4-fluorophenethyl, bromo) alter lipophilicity and predicted activity profile, breaking scaffold consistency.
Prediction scope PASS profile is specific to the unsubstituted core; analogs may not share the same computational kinase inhibition fingerprint.

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride Evidence Guide


Aqueous Solubility Advantage of the Hydrochloride Salt

The hydrochloride salt of Piperazin-1-yl(thiophen-3-yl)methanone is reported to be freely soluble in water [1]. While the free base form (CAS 59939-74-1) is commercially available, its aqueous solubility is expected to be lower, a common characteristic for free base amines. This difference is critical for preparing reproducible stock solutions and achieving consistent concentrations in biological assays.

Aqueous solubility
Cross-study comparable
Freely soluble in water (HCl salt) vs. expected sparingly soluble free base
Supports aqueous assay buffer preparation and reproducible dosing
Vendor specification; free base solubility not independently verified
Solubility Formulation In Vitro Assays

Predicted Kinase Inhibition Profile

Computational prediction (PASS) for Piperazin-1-yl(thiophen-3-yl)methanone indicates a high probability of being a signal transduction pathways inhibitor (Pa 0.718) and a protein kinase inhibitor (Pa 0.620) [1]. This prediction is specific to the unsubstituted piperazine-thiophene methanone scaffold. Introducing common substituents like a 4-fluorophenethyl group on the piperazine nitrogen or a bromo group on the thiophene ring is a known strategy to modulate lipophilicity and receptor affinity, which would inherently alter this predicted profile . Therefore, any substituted analog cannot be assumed to share this same computational fingerprint.

Predicted kinase profile
Class-level inference
Signal transduction inhibitor Pa 0.718; protein kinase inhibitor Pa 0.620
Scaffold-specific computational hypothesis for target identification
PASS prediction; experimental validation required
Kinase Inhibitor Drug Discovery Computational Chemistry

Long-Term DMSO Stability

Solutions of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride in DMSO are reported to be stable for up to 3 months when stored at -20°C . This specific storage condition and stability timeframe provide a clear guideline for compound management. Without this data, users risk using degraded material in assays, leading to unreliable and non-reproducible results. This specific, vendor-verified data point is crucial for ensuring experimental integrity.

DMSO stability
Data to verify
Stable up to 3 months at -20°C in DMSO
Supports long-term compound library management
Vendor-reported; independent stability study lacking
Stability Compound Management Assay Reproducibility

Recommended Applications for Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride


Kinase Inhibitor Screening

Utilize Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride as a starting point for kinase inhibitor discovery programs. The high predicted probability for protein kinase inhibition (Pa 0.620) [1] positions this unsubstituted scaffold as a viable core for generating focused libraries to identify novel hits against a panel of kinases. Its structural simplicity allows for systematic exploration of chemical space around the piperazine and thiophene rings.

Aqueous Formulation for In Vitro Assays

Employ this compound in any biological assay requiring an aqueous buffer system. The 'freely soluble in water' property of the hydrochloride salt [1] ensures that target concentrations can be achieved and maintained, eliminating solubility artifacts and enabling reproducible dose-response measurements. This is a critical advantage over free base forms of similar molecules.

Long-Term Compound Library Management

Incorporate Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride into a screening library with confidence in its long-term integrity. The established stability of its DMSO solutions for up to 3 months at -20°C [1] provides a validated protocol for storage. This minimizes compound waste and ensures that the material used in assays retains its initial properties over the course of a screening campaign.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Predicted kinase inhibition scaffold
Kinase panel screening and hit validation
Aqueous in vitro assays
Hydrochloride salt aqueous solubility
Reproducible dose-response measurements
Compound library management
DMSO solution stability at -20°C
Compound integrity over screening campaigns

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